
5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide, also known as AZD-8797, is a chemical compound that has been extensively studied for its therapeutic potential in various diseases. This compound belongs to the class of sulfonamide drugs and has been found to exhibit promising results in preclinical studies.
科学的研究の応用
5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been studied for its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. In preclinical studies, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to have a protective effect on the heart by reducing oxidative stress and inflammation.
作用機序
The mechanism of action of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide involves the inhibition of the enzyme 12-lipoxygenase (12-LOX). 12-LOX is an enzyme that is involved in the production of pro-inflammatory mediators and is upregulated in various diseases, including cancer, inflammation, and cardiovascular diseases. By inhibiting 12-LOX, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide reduces the production of pro-inflammatory mediators and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to exhibit potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to have a protective effect on the heart by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide is its potent anti-inflammatory and anti-cancer effects, making it a promising therapeutic agent for various diseases. Additionally, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to have a good safety profile in preclinical studies. However, one limitation of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of 12-LOX, which may have improved efficacy and fewer side effects compared to 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide. Additionally, the therapeutic potential of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide in other diseases, such as neurodegenerative diseases and metabolic disorders, should be explored. Furthermore, the development of novel drug delivery systems for 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide may improve its bioavailability and efficacy.
合成法
The synthesis of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide involves the reaction of 5-(1-azepanylcarbonyl)-2-methylbenzenesulfonamide with phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, resulting in the formation of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide. The purity of the compound is typically achieved through recrystallization and column chromatography.
特性
IUPAC Name |
5-(azepane-1-carbonyl)-2-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-11-12-17(20(23)22-13-7-2-3-8-14-22)15-19(16)26(24,25)21-18-9-5-4-6-10-18/h4-6,9-12,15,21H,2-3,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPUEISOXTZUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5101184.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5101189.png)
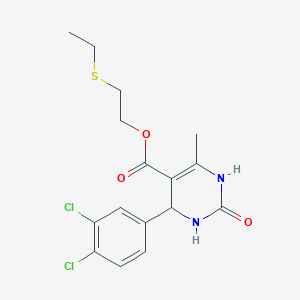
![2,4-dimethyl-N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5101195.png)
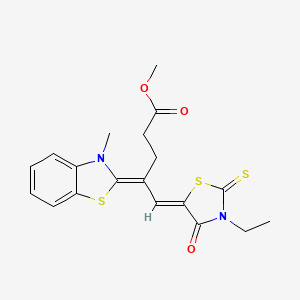
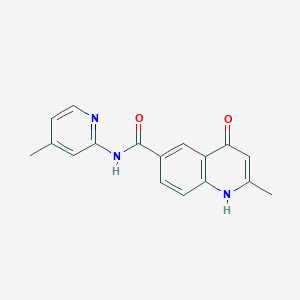
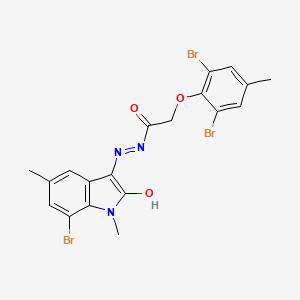
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5101241.png)
![2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5101244.png)
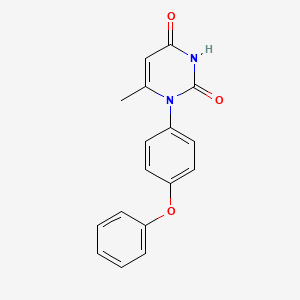
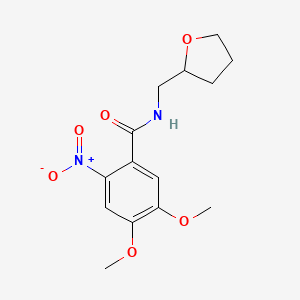
![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B5101268.png)